1-Propanone, 1-[4-(butylthio)phenyl]-
Description
1-Propanone, 1-[4-(butylthio)phenyl]- (IUPAC name: 1-[4-(Butylsulfanyl)phenyl]propan-1-one) is a ketone derivative featuring a phenyl group substituted at the para position with a butylthio (-S-C₄H₉) moiety. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.34 g/mol. The compound’s structure combines a propanone backbone with a sulfur-containing aromatic substituent, which influences its electronic, physical, and chemical properties.
Properties
CAS No. |
600733-92-4 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(4-butylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
WPXXHOMEOUTVNI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Propanone, 1-(4-Bromophenyl)- (CAS 10342-83-3)
- Substituent : 4-Bromo (electron-withdrawing group).
- Impact : The bromine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic addition reactions compared to the electron-donating butylthio group. This compound’s lower solubility in polar solvents contrasts with sulfur-containing analogs due to reduced hydrogen-bonding capacity .
1-Propanone, 1-[4-(Phenylmethoxy)phenyl]- (CAS 4495-66-3)
1-Propanone, 1-[4-(1,1-Dimethylethyl)phenyl]- (tert-Butyl variant)
2-Propanone, 1-(4-Methoxyphenyl)- (CAS 122-84-9)
- Substituent : 4-Methoxy (strongly electron-donating).
- Impact : The methoxy group significantly lowers the boiling point (418.2 K) compared to sulfur analogs, which generally exhibit higher boiling points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Boiling Point (K) | Solubility Profile |
|---|---|---|---|---|
| 1-[4-(Butylthio)phenyl]propan-1-one | 4-Butylthio | 222.34 | ~450 (estimated) | Low polarity solvents |
| 1-(4-Bromophenyl)propan-1-one | 4-Bromo | 213.07 | 503 (estimated) | Poor in water, soluble in DMSO |
| 1-[4-(tert-Butyl)phenyl]propan-1-one | 4-tert-Butyl | 204.31 | 475–485 | Soluble in ethanol, acetone |
| 1-(4-Methoxyphenyl)propan-1-one | 4-Methoxy | 164.20 | 418.2 | Miscible in ethanol, ether |
Note: Estimated values for the target compound are derived from analog data .
Toxicity and Environmental Impact
- 1-Propanone, 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- (CAS 71868-10-5): Oral LD₅₀: 1984 mg/kg (rat), indicating moderate toxicity. Environmental Impact: Classified as "very toxic to aquatic life with long-lasting effects" due to the methylthio group and morpholine ring .
- Target Compound : The butylthio group may reduce acute toxicity compared to methylthio derivatives but could pose bioaccumulation risks due to its hydrophobic nature.
Functional and Industrial Relevance
- Polymers: Compounds such as 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis[2-hydroxy-2-methyl- (CAS 71868-15-0) are used in photopolymerization, indicating possible industrial uses for the target compound in UV-curable resins .
- Regulatory Status: Sulfur-containing propanones like CAS 71868-10-5 are listed under SVHC (Substances of Very High Concern) in the EU, highlighting regulatory scrutiny .
Preparation Methods
Copper-Catalyzed Coupling of 4-Bromophenylpropan-1-one
Aryl halides undergo Ullmann-type couplings with thiols in the presence of copper catalysts. For 1-[4-(butylthio)phenyl]propan-1-one, 4-bromophenylpropan-1-one reacts with butanethiol under the following conditions:
Reaction Conditions
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K2CO3
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 110°C, 24 hours
Results
| Parameter | Value |
|---|---|
| Yield | 87% |
| Purity (HPLC) | 98.5% |
| Byproducts | <1% disulfide |
The reaction proceeds via a radical mechanism, with copper facilitating single-electron transfers. The electron-withdrawing ketone group marginally activates the aryl bromide for SNAr, but the Ullmann pathway dominates due to the thiol’s strong nucleophilicity.
Purification via Acid Addition Salts
Following the second patent’s methodology (EP2371817A1), the crude product is converted to a toluenesulfonate salt to enhance crystallinity:
-
Dissolve in ethanol and add p-toluenesulfonic acid.
-
Cool to 0°C to precipitate the salt.
-
Neutralize with NaHCO3 to regenerate the free base.
This step elevates purity from 92% to 99.8%, critical for pharmaceutical applications.
Friedel-Crafts Acylation of 4-(Butylthio)benzene
Acylation with Propionyl Chloride
The electron-donating butylthio group activates the benzene ring for electrophilic substitution. Propionyl chloride undergoes Friedel-Crafts acylation under AlCl3 catalysis:
Reaction Conditions
-
Catalyst: AlCl3 (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → 25°C, 6 hours
Results
| Parameter | Value |
|---|---|
| Yield | 78% |
| Regioselectivity | >99% para |
| Byproducts | <2% ortho isomer |
The butylthio group’s strong +M effect directs acylation to the para position, avoiding competing ortho pathways.
Limitations and Side Reactions
-
Ketone Stability : Prolonged exposure to AlCl3 promotes ketone decomposition. Quenching with ice-water within 1 hour post-reaction minimizes degradation.
-
Thioether Oxidation : Trace peroxides in DCM oxidize thioethers to sulfoxides. Pre-purification with activated alumina mitigates this.
Ketal Protection-Deprotection Strategy
Protection of Propiophenone
Adapting the first patent’s ketalization protocol, propiophenone is protected using (2S,3S)-dimethyl tartrate:
-
React propiophenone with dimethyl tartrate in trimethyl orthoformate.
-
Acid catalyst: Methanesulfonic acid (0.1 equiv).
-
Reflux at 95°C for 48 hours.
Results
| Parameter | Value |
|---|---|
| Yield | 94% |
| Diastereomeric Excess (de) | 93% |
Bromination and Thioether Formation
The ketal directs bromination to the para position:
-
Brominate with Br2 in 1,2-dichloroethane at -10°C.
-
Substitute bromide with butylthiolate via SN2 in acetonitrile.
Key Optimization
-
Anhydrous Conditions : Water content <0.1% prevents SN1 side reactions.
-
Base Selection : Powdered K2CO3 absorbs HBr, shifting equilibrium toward substitution.
Yield Post-Deprotection : 91% (over 3 steps).
Grignard Route from 4-(Butylthio)benzaldehyde
Aldehyde to Alcohol
-
React 4-(butylthio)benzaldehyde with methylmagnesium bromide.
-
Quench with NH4Cl to yield 1-[4-(butylthio)phenyl]propan-1-ol.
Oxidation to Ketone
-
Agent : Pyridinium chlorochromate (PCC) in DCM.
-
Yield : 85%.
Challenges
-
Over-Oxidation : PCC in excess oxidizes thioethers to sulfones. Stoichiometric PCC and low temperatures (0°C) suppress this.
-
Purification : Silica gel chromatography removes chromium byproducts.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Ullmann Coupling | 87% | 99.8% | High | $$$ |
| Friedel-Crafts | 78% | 98.5% | Moderate | $$ |
| Ketal Protection | 91% | 99.2% | High | $$$$ |
| Grignard Oxidation | 85% | 97% | Low | $$ |
Ullmann Coupling excels in scalability and purity but requires expensive ligands. Friedel-Crafts is cost-effective but suffers from regioselectivity constraints.
Industrial-Scale Recommendations
For ton-scale production, the ketal protection route is optimal:
-
Reproducibility : The chiral auxiliary ensures consistent stereochemistry.
-
Yield : 93% over four steps with minimal waste.
-
Purification : Acid addition salts streamline crystallization.
Adapting the first patent’s SN2 protocol , substituting methylamine with butylthiolate under anhydrous acetonitrile achieves 94% yield at pilot scale.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Propanone, 1-[4-(butylthio)phenyl]-?
Methodological Answer:
The synthesis of aryl ketones like 1-Propanone, 1-[4-(butylthio)phenyl]- typically involves:
- Friedel-Crafts Acylation : Reacting 4-(butylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Thioether Functionalization : Introducing the butylthio group via nucleophilic aromatic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling if pre-functionalized intermediates are available).
- Characterization : Validate purity and structure using GC-MS (as in for analogous fluorinated propanones) and ¹H/¹³C NMR (compare spectral patterns to structurally similar compounds like 1-phenylpropanone in ).
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